(1-(Pyridin-2-yl)azetidin-3-yl)methanol
CAS No.: 1420975-94-5
Cat. No.: VC2706115
Molecular Formula: C9H12N2O
Molecular Weight: 164.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1420975-94-5 |
|---|---|
| Molecular Formula | C9H12N2O |
| Molecular Weight | 164.2 g/mol |
| IUPAC Name | (1-pyridin-2-ylazetidin-3-yl)methanol |
| Standard InChI | InChI=1S/C9H12N2O/c12-7-8-5-11(6-8)9-3-1-2-4-10-9/h1-4,8,12H,5-7H2 |
| Standard InChI Key | SDNHCHZORARLRY-UHFFFAOYSA-N |
| SMILES | C1C(CN1C2=CC=CC=N2)CO |
| Canonical SMILES | C1C(CN1C2=CC=CC=N2)CO |
Introduction
(1-(Pyridin-2-yl)azetidin-3-yl)methanol is a heterocyclic compound with significant potential in synthetic chemistry and pharmaceutical research. Its molecular structure, containing both a pyridine ring and an azetidine moiety, makes it a versatile building block for drug discovery and material science.
Synthesis Pathways
The synthesis of (1-(Pyridin-2-yl)azetidin-3-yl)methanol typically involves nucleophilic substitution reactions or cyclization methods:
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Cyclization Approach: Starting from pyridine derivatives, azetidine rings can be formed via cyclization reactions using alkali bases.
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Functionalization of Azetidines: Pre-synthesized azetidines can be functionalized by introducing hydroxymethyl groups through formaldehyde or other hydroxymethylating agents.
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One-Pot Synthesis: Some studies have demonstrated one-pot methods combining pyridine and azetidine precursors under controlled conditions to yield the target compound.
Biological Relevance
While specific biological activities of (1-(Pyridin-2-yl)azetidin-3-yl)methanol remain underexplored, its structural components suggest potential applications:
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Pyridine Moiety: Known for its role in many bioactive compounds, including anti-inflammatory and antimicrobial agents.
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Azetidine Ring: Exhibits unique conformational properties that can enhance binding affinity in drug-receptor interactions.
Applications
The compound has potential applications in:
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Medicinal Chemistry:
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Serves as a scaffold for designing enzyme inhibitors or receptor modulators.
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Can be modified to improve pharmacokinetic properties.
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Material Science:
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Its hydroxymethyl group allows polymerization or cross-linking reactions for advanced materials.
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Synthetic Chemistry:
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Used as an intermediate for constructing complex heterocyclic frameworks.
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Safety and Handling
(1-(Pyridin-2-yl)azetidin-3-yl)methanol requires standard safety precautions during handling:
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Toxicity: Limited data available; assumed to have low toxicity based on its molecular structure.
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Storage Conditions: Should be stored in a cool, dry place away from oxidizing agents.
Research Findings and Future Directions
Studies have highlighted the utility of similar compounds in drug discovery:
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Pyridine-containing molecules are common in antiviral and anticancer research .
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Azetidines are increasingly recognized for their role in enhancing pharmacological profiles .
Future research could focus on:
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Systematic biological evaluation of (1-(Pyridin-2-yl)azetidin-3-yl)methanol.
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Development of derivatives with tailored activity against specific targets.
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